6'-Hydroxy Doxazosin
Overview
Description
6’-Hydroxy Doxazosin is a derivative of Doxazosin, a quinazoline compound known for its use as an alpha-1 adrenergic receptor antagonist. This compound is primarily utilized in the treatment of hypertension and benign prostatic hyperplasia. The molecular formula of 6’-Hydroxy Doxazosin is C23H25N5O6, and it has a molecular weight of 467.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Hydroxy Doxazosin involves several steps, starting from the parent compound Doxazosin. The hydroxylation process typically involves the introduction of a hydroxyl group at the 6’ position of the Doxazosin molecule. This can be achieved through various chemical reactions, including:
Oxidation Reactions: Using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce the hydroxyl group.
Hydroxylation Reactions: Employing catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydroxylation process.
Industrial Production Methods
In an industrial setting, the production of 6’-Hydroxy Doxazosin may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6’-Hydroxy Doxazosin undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents.
Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: Replacement of the hydroxyl group with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Regeneration of the hydroxyl group.
Substitution Products: Formation of ethers, esters, or other derivatives.
Scientific Research Applications
6’-Hydroxy Doxazosin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases and prostate disorders.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems
Mechanism of Action
6’-Hydroxy Doxazosin exerts its effects by selectively inhibiting the postsynaptic alpha-1 adrenergic receptors on vascular smooth muscle. This inhibition leads to vasodilation, reducing blood pressure and alleviating symptoms of benign prostatic hyperplasia. The compound also inhibits lipoprotein oxidation, contributing to its antiplatelet and hypotensive activities .
Comparison with Similar Compounds
Similar Compounds
Doxazosin: The parent compound, used for treating hypertension and benign prostatic hyperplasia.
Prazosin: Another alpha-1 adrenergic receptor antagonist with similar therapeutic uses.
Terazosin: Similar in structure and function, used for the same medical conditions.
Tamsulosin: Selective for alpha-1a adrenergic receptors, primarily used for benign prostatic hyperplasia
Uniqueness of 6’-Hydroxy Doxazosin
6’-Hydroxy Doxazosin is unique due to its additional hydroxyl group, which enhances its solubility and potentially its bioavailability. This modification may also influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O6/c1-31-17-10-14-15(11-18(17)32-2)25-23(26-21(14)24)28-7-5-27(6-8-28)22(30)20-12-33-16-4-3-13(29)9-19(16)34-20/h3-4,9-11,20,29H,5-8,12H2,1-2H3,(H2,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWNIHKSMVDTKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=C(O4)C=C(C=C5)O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908129 | |
Record name | (7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102932-29-6 | |
Record name | 7-Hydroxydoxazosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6'-HYDROXYDOXAZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U8GNC1CQL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.